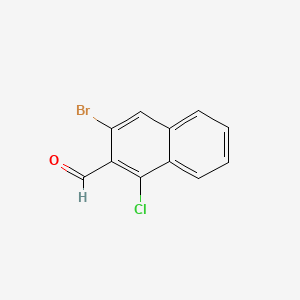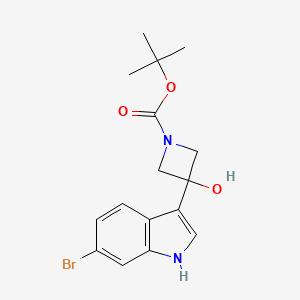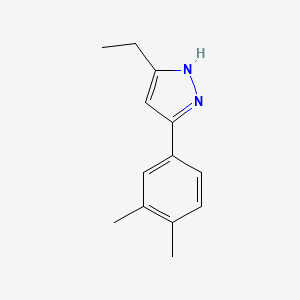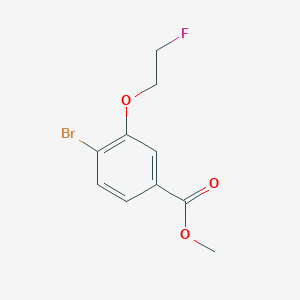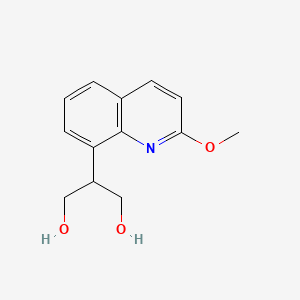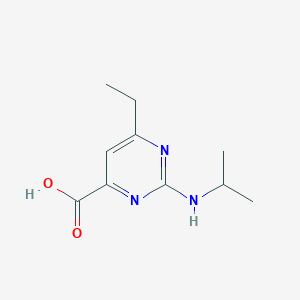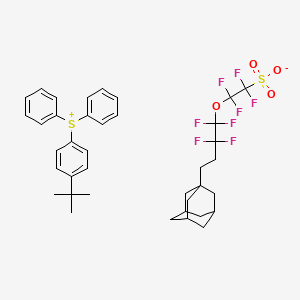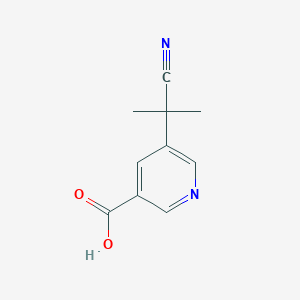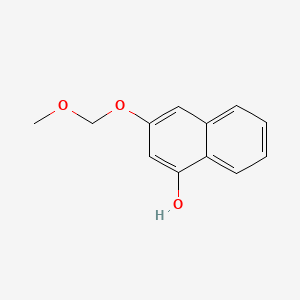![molecular formula C19H24N2O2 B13932482 Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agriculture, and chemical research due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile like an amine or hydrazine.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide or potassium cyanide.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with phenylmethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学研究应用
Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
相似化合物的比较
Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate can be compared with other carbamate compounds, such as:
Phenylmethyl N-methylcarbamate: Lacks the spirocyclic and cyano groups, resulting in different chemical and biological properties.
N-(2-cyanospiro[3.5]non-7-yl)-N-methylcarbamate: Lacks the phenylmethyl group, leading to variations in its reactivity and applications.
Phenylmethyl N-(2-cyanospiro[3.5]non-7-yl)carbamate: Lacks the N-methyl group, affecting its chemical stability and biological activity.
The unique structural features of Phenylmethyl N-(2-cyanospiro[3
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
benzyl N-(2-cyanospiro[3.5]nonan-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C19H24N2O2/c1-21(18(22)23-14-15-5-3-2-4-6-15)17-7-9-19(10-8-17)11-16(12-19)13-20/h2-6,16-17H,7-12,14H2,1H3 |
InChI 键 |
NNRXVERKOSLVEF-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCC2(CC1)CC(C2)C#N)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


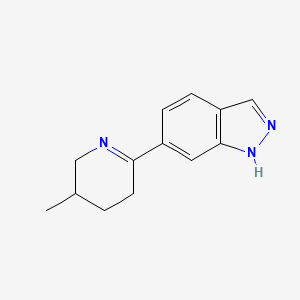


![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
